molecular formula C10H14ClN B173241 N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride CAS No. 10408-85-2

N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride

Cat. No. B173241
CAS RN: 10408-85-2
M. Wt: 183.68 g/mol
InChI Key: HXNHHRJNFKMLPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride” is a compound with the molecular formula C10H14ClN . It is also known by other names such as “N-Methylindan-2-amine hydrochloride” and "2,3-dihydro-1H-inden-2-yl (methyl)amine (HCl)" . It is a derivative of 2-aminoindane .


Synthesis Analysis

While specific synthesis methods for “N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride” were not found, similar compounds have been synthesized through various methods. For instance, a six-step synthesis involving regioselective Friedel−Crafts acetylations and hydrogenations of N -protected-2-aminoindan has been reported .


Molecular Structure Analysis

The compound has a molecular weight of 183.68 g/mol . The IUPAC name is N -methyl-2,3-dihydro-1 H -inden-2-amine;hydrochloride . The InChI and Canonical SMILES representations provide a detailed view of the molecular structure .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 183.68 g/mol . It has 2 hydrogen bond donors and 1 hydrogen bond acceptor . The compound has a rotatable bond count of 1 .

Scientific Research Applications

Metabolic Fate Studies

  • Metabolic Fate Analysis: In a study focusing on the metabolism of 2-aminoindane and N-methyl-2-aminoindane, it was found that N-methyl-2-aminoindane forms a hydroxylamine and diastereomers of a metabolite after hydroxylation in beta position. This research supports the importance of understanding the metabolic fate of chemical compounds for drug testing purposes (Manier et al., 2019).

Synthesis and Resolution

  • Synthesis and Resolution in Dopamine Receptors: The synthesis and evaluation of trans-2-amino-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes and related derivatives, including N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride, revealed its significant affinity for dopamine D1 and D2 receptors. This research highlights the potential of these compounds as ligands for dopamine receptors (Claudi et al., 1996).

Chemical Synthesis Methods

  • Efficient and Economical Synthesis: A study detailed an efficient and economical method to synthesize 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride, utilizing 2-aminoindan as a starting material. This research contributes to the development of cost-effective synthesis methods in organic chemistry (Prashad et al., 2006).

Antimicrobial and Cytotoxic Activity

  • Antimicrobial and Cytotoxic Activity: A study on novel azetidine-2-one derivatives of 1H-benzimidazole, which includes N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride, indicated good antibacterial and cytotoxic activities. This research is important for the development of new antimicrobial and anticancer agents (Noolvi et al., 2014).

Impact on Bacillus Subtilis Cells

  • Study on Bacillus Subtilis: Research on the effect of N-methyl-bis(3-mesyloxypropyl)amine hydrochloride on Bacillus subtilis cells revealed its ability to induce irreversible damage to bacterial DNA. This highlights the potential use of such compounds in antimicrobial applications (Shimi & Shoukry, 1975).

Corrosion Inhibition

  • Corrosion Inhibition in Steel: A study on amine derivative compounds, including N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride, demonstrated effective corrosion inhibition on mild steel in HCl medium. This research is significant for industrial applications in corrosion prevention (Boughoues et al., 2020).

Future Directions

While specific future directions for “N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride” are not available, research into similar compounds continues. For example, new 2,3-dihydro-1H-inden-1-amine derivatives are being designed and synthesized to find more potent and selective MAO-B inhibitors .

properties

IUPAC Name

N-methyl-2,3-dihydro-1H-inden-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c1-11-10-6-8-4-2-3-5-9(8)7-10;/h2-5,10-11H,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNHHRJNFKMLPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CC2=CC=CC=C2C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401344514
Record name N-Methylindan-2-amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401344514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride

CAS RN

10408-85-2
Record name 1H-Inden-2-amine, 2,3-dihydro-N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10408-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methylindan-2-amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401344514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.